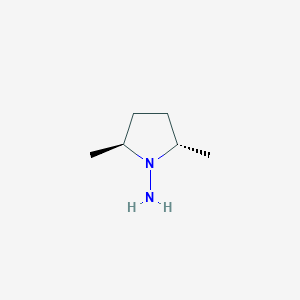![molecular formula C15H15N5O B14185331 Urea, N-(2-pyridinylmethyl)-N'-(1H-pyrrolo[2,3-b]pyridin-3-ylmethyl)- CAS No. 858117-24-5](/img/structure/B14185331.png)
Urea, N-(2-pyridinylmethyl)-N'-(1H-pyrrolo[2,3-b]pyridin-3-ylmethyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Urea, N-(2-pyridinylmethyl)-N’-(1H-pyrrolo[2,3-b]pyridin-3-ylmethyl)- is a complex organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and industrial processes. The unique structure of this compound, featuring both pyridine and pyrrolo[2,3-b]pyridine moieties, makes it an interesting subject for scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Urea, N-(2-pyridinylmethyl)-N’-(1H-pyrrolo[2,3-b]pyridin-3-ylmethyl)- typically involves the reaction of appropriate pyridine and pyrrolo[2,3-b]pyridine derivatives with isocyanates or carbamoyl chlorides. The reaction conditions often require the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time.
化学反应分析
Types of Reactions
Urea, N-(2-pyridinylmethyl)-N’-(1H-pyrrolo[2,3-b]pyridin-3-ylmethyl)- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine or pyrrolo[2,3-b]pyridine rings using halogenated derivatives.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction could produce amines or alcohols.
科学研究应用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
Biologically, derivatives of this compound may exhibit interesting pharmacological properties, making them candidates for drug development. They can interact with various biological targets, including enzymes and receptors.
Medicine
In medicine, this compound and its derivatives could be investigated for their potential therapeutic effects. They may act as inhibitors or activators of specific biological pathways, offering new avenues for treatment.
Industry
Industrially, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
作用机制
The mechanism of action of Urea, N-(2-pyridinylmethyl)-N’-(1H-pyrrolo[2,3-b]pyridin-3-ylmethyl)- involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the nature of the target.
相似化合物的比较
Similar Compounds
- Urea, N-(2-pyridinylmethyl)-N’-(1H-indol-3-ylmethyl)-
- Urea, N-(2-pyridinylmethyl)-N’-(1H-benzimidazol-2-ylmethyl)-
- Urea, N-(2-pyridinylmethyl)-N’-(1H-pyrrolo[3,2-b]pyridin-3-ylmethyl)-
Uniqueness
Compared to these similar compounds, Urea, N-(2-pyridinylmethyl)-N’-(1H-pyrrolo[2,3-b]pyridin-3-ylmethyl)- stands out due to its specific structural features, which may confer unique chemical reactivity and biological activity. The presence of both pyridine and pyrrolo[2,3-b]pyridine rings allows for diverse interactions and applications.
属性
CAS 编号 |
858117-24-5 |
|---|---|
分子式 |
C15H15N5O |
分子量 |
281.31 g/mol |
IUPAC 名称 |
1-(pyridin-2-ylmethyl)-3-(1H-pyrrolo[2,3-b]pyridin-3-ylmethyl)urea |
InChI |
InChI=1S/C15H15N5O/c21-15(20-10-12-4-1-2-6-16-12)19-9-11-8-18-14-13(11)5-3-7-17-14/h1-8H,9-10H2,(H,17,18)(H2,19,20,21) |
InChI 键 |
GNTBUBYNPJOYFC-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=NC(=C1)CNC(=O)NCC2=CNC3=C2C=CC=N3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(Pyrimidin-2-yl)sulfanyl]tetradecanoic acid](/img/structure/B14185256.png)
![3-[(4-Chlorophenyl)methylidene]-2-oxopentanoic acid](/img/structure/B14185258.png)
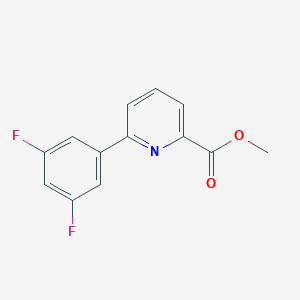
![1-Phenyl-3-{[1-(phenylsulfanyl)naphthalen-2-yl]amino}but-2-en-1-one](/img/structure/B14185278.png)
![6-[3-(Trifluoromethoxy)phenyl]pyridine-2,4-dicarbonitrile](/img/structure/B14185279.png)
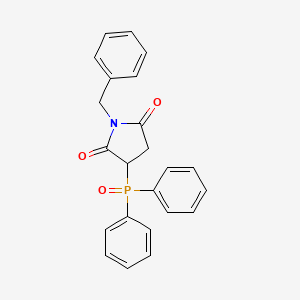

![5-[5-(1-Hydroxynonyl)oxolan-2-YL]pentanoic acid](/img/structure/B14185301.png)
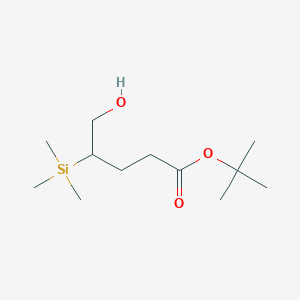
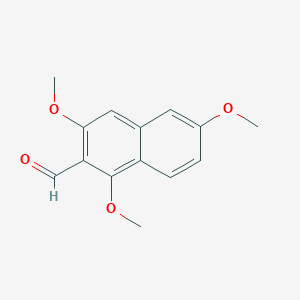
![3-(3H-Naphtho[2,1-b]pyran-3-ylidene)butan-2-one](/img/structure/B14185315.png)

![9-Bromo-6-[(morpholin-4-yl)methyl]benzo[h]isoquinolin-1(2H)-one](/img/structure/B14185328.png)
